molecular formula C13H18NO5S2+ B11996688 3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate

3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate

Cat. No.: B11996688
M. Wt: 332.4 g/mol
InChI Key: FZYBQTUSQBICMA-UHFFFAOYSA-O
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Description

3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate: is a chemical compound with the following IUPAC name: 5,6-Dimethoxy-2-methyl-3-(3-sulfonatopropyl)benzothiazol-3-ium . Let’s break down its structure:

Structure:[CH3SO3]-C3H6N2O2S\text{Structure:} \quad \text{[CH}_3\text{SO}_3\text{]-C}_3\text{H}_6\text{N}_2\text{O}_2\text{S} Structure:[CH3​SO3​]-C3​H6​N2​O2​S

This compound belongs to the class of benzothiazolium salts and contains both benzothiazole and sulfonate functional groups. It has interesting properties due to its aromatic ring system and charged sulfonate moiety.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-methylbenzothiazole with formaldehyde and dimethylamine, followed by methylation of the resulting intermediate. The sulfonation step introduces the sulfonate group.

Reaction Conditions:

    Step 1: Condensation of 2-methylbenzothiazole with formaldehyde and dimethylamine.

    Step 2: Methylation of the intermediate using methyl iodide.

    Step 3: Sulfonation with sulfuric acid or other sulfonating agents.

Industrial Production: Industrial production methods typically involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions occur at the sulfonate group.

    Reduction: Reduction of the benzothiazolium ring may yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles (e.g., hydroxide, amines) in basic conditions.

    Reduction: Reducing agents (e.g., sodium borohydride).

Major Products: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield sulfoxides or sulfones, while substitution can lead to various derivatives.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: It may exhibit biological activity due to its aromatic and charged nature.

    Medicine: Potential pharmaceutical applications, although further research is needed.

    Industry: Used in dye synthesis and other chemical processes.

Mechanism of Action

The exact mechanism of action remains an area of study. It likely interacts with cellular components, affecting biochemical pathways. Further research is essential to elucidate its specific targets.

Comparison with Similar Compounds

While there are related benzothiazolium salts, the unique combination of methoxy groups, sulfonate, and methyl substituents sets 3-(5,6-Dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate apart.

Similar Compounds:

    Benzothiazolium salts: Other derivatives with varying substituents.

    Sulfonated compounds: Similar sulfonate-containing molecules.

Properties

Molecular Formula

C13H18NO5S2+

Molecular Weight

332.4 g/mol

IUPAC Name

3-(5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonic acid

InChI

InChI=1S/C13H17NO5S2/c1-9-14(5-4-6-21(15,16)17)10-7-11(18-2)12(19-3)8-13(10)20-9/h7-8H,4-6H2,1-3H3/p+1

InChI Key

FZYBQTUSQBICMA-UHFFFAOYSA-O

Canonical SMILES

CC1=[N+](C2=CC(=C(C=C2S1)OC)OC)CCCS(=O)(=O)O

Origin of Product

United States

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